molecular formula C29H38O8 B1675358 光泽酸 D CAS No. 98665-16-8

光泽酸 D

货号 B1675358
CAS 编号: 98665-16-8
分子量: 514.6 g/mol
InChI 键: LTJSBYAKDOGXLX-JTJCPSTFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lucidenic acid D, also known as Lucidenic acid D2, is a highly oxidized lanostane-type triterpenoid . It is one of the major triterpenoids found in Ganoderma lucidum, a multi-purpose plant and functional food . The pharmacological properties of G. lucidum are primarily attributed to its polysaccharides and triterpenoids .


Synthesis Analysis

Lucidenic acids are products of the mevalonate pathway . They are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application . The amounts of lucidenic acids D2 range from 1.538 mg/g to 2.227 mg/g in grain alcohol extracts of G. lucidum fruiting bodies .


Molecular Structure Analysis

Lucidenic acid D has the chemical formula C29H38O8 . It is a triterpenoid, which is one of the largest classes of natural products .


Chemical Reactions Analysis

The chemical reactions involving Lucidenic acid D are not extensively studied .

科学研究应用

癌细胞凋亡诱导

与光泽酸 D 密切相关的 lucidenic acid B 已被证明可通过线粒体介导的途径诱导人白血病细胞凋亡。这涉及 caspase-9 和 caspase-3 的激活,导致细胞死亡,这表明在癌症治疗中具有潜在的化学预防应用 (Hsu, Yu, & Yen, 2008).

细胞毒性效应

光泽酸,包括与光泽酸 D 密切相关的类型,对各种肿瘤细胞(如 Hep G2 和 P-388 细胞)表现出显着的细胞毒性活性。这指出了它们在开发抗癌疗法中的潜力 (Wu, Shi, & Kuo, 2001).

抗侵袭作用

光泽酸已被研究其对人肝癌细胞的抗侵袭作用。这些化合物,包括与光泽酸 D 密切相关的形式,显着抑制基质金属蛋白酶-9 活性和细胞侵袭,表明它们在抗癌治疗中的潜力 (Weng, Chau, Chen, Chen, & Yen, 2007).

药理特性

对光泽酸(包括光泽酸 D)的全面综述揭示了它们广泛的药理作用,例如抗癌、抗炎、抗氧化、抗病毒、神经保护和抗糖尿病特性。这将光泽酸定位为开发药品和营养保健品的潜在候选者 (Zheng 等人,2023).

抗补体活性

某些光泽酸因其在免疫应答调节中至关重要的抗补体活性而受到研究。虽然光泽酸 D 没有被直接提及,但研究了密切相关的化合物,提供了对这类化合物潜在免疫调节特性的见解 (Min 等人,2001).

安全和危害

Lucidenic acid D should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

未来方向

Research on lucidenic acids is significantly less extensive compared to that on ganoderic acid . Therefore, more in-depth studies with optimal designs are essential for the development of lucidenic acids as medicines, functional foods, and nutraceuticals . The elucidation of lucidenic acid biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .

属性

IUPAC Name

(4R)-4-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18,25H,8-13H2,1-7H3,(H,34,35)/t14-,16-,18+,25-,27+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJSBYAKDOGXLX-JTJCPSTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631520
Record name (5alpha,12beta)-12-(Acetyloxy)-4,4,14-trimethyl-3,7,11,15-tetraoxochol-8-en-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucidenic acid D

CAS RN

98665-16-8
Record name Lucidenic acid D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98665-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidenic acid D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucidenic acid D2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5alpha,12beta)-12-(Acetyloxy)-4,4,14-trimethyl-3,7,11,15-tetraoxochol-8-en-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUCIDENIC ACID D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2000605T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lucidenic acid D
Reactant of Route 2
Reactant of Route 2
Lucidenic acid D
Reactant of Route 3
Lucidenic acid D
Reactant of Route 4
Lucidenic acid D
Reactant of Route 5
Lucidenic acid D
Reactant of Route 6
Lucidenic acid D

Citations

For This Compound
90
Citations
T Kikuchi, S Matsuda, S Kadota, Y Murai… - Chemical and …, 1985 - jstage.jst.go.jp
… New highly oxidized lanostane-type triterpenoids, ganoderic acid D, E, F, and H and lucidenic acid D, E, and F, were isolated from the gills of Ganoderma Zucidum and their …
Number of citations: 103 www.jstage.jst.go.jp
K Iwatsuki, T Akihisa, H Tokuda, M Ukiya… - Journal of Natural …, 2003 - ACS Publications
… identified by spectral comparison with the corresponding and/or relevant compounds as lucidenic acid A (3a), 2 methyl lucidenate A (3b), 3 lucidenic acid C (4a), 2,4 lucidenic acid D 2 (…
Number of citations: 101 pubs.acs.org
T Nishitoba, S Sato, S Sakamura - Agricultural and biological …, 1985 - Taylor & Francis
… 2) These data led to the structure of lucidenic acid D being a pentaketo acid depicted as 7. This … Thus, lucidenic acid D was concluded to be 4,4, 14a-trimethyl-3, 7,11,12,1 5-pentaoxo-5a…
Number of citations: 96 www.tandfonline.com
C Zheng, P Rangsinth, PHT Shiu, W Wang, R Li, J Li… - Molecules, 2023 - mdpi.com
… The potential ability of lucidenic acid D to inhibit HepG2 cell proliferation has also been demonstrated based on the chemometric analysis of the spectrum–effect relationship of …
Number of citations: 3 www.mdpi.com
K Watanabe, T Shuto, M Sato, K Onuki… - Biochemical and …, 2011 - Elsevier
… Neither LPS-induced activation of p38 nor JNK was affected by the treatment with Lucidenic acid-D 2 (Fig. 4C). Consistent with these observations, both Lucidenic acid-A and -F, but not …
Number of citations: 26 www.sciencedirect.com
T Akihisa, M Tagata, M Ukiya, H Tokuda… - Journal of Natural …, 2005 - ACS Publications
… The 1 H NMR spectrum of 3 was very similar to that of lucidenic acid D 2 (12β-… lucidenic acid D 2 , and the C-18 methyl singlet at somewhat lower field (δ H 0.96) than lucidenic acid D 2 , …
Number of citations: 45 pubs.acs.org
M Yang, X Wang, S Guan, J Xia, J Sun… - Journal of the …, 2007 - ACS Publications
… Lucidenic acid D … Thus, Compound 26 was tentatively identified as lucidenic acid D. Similarly, Compound 10 was plausibly characterized as lucidenic acid E. Compound 14 (tR …
Number of citations: 176 pubs.acs.org
T KIKUCHI, S KANOMI, S KADOTA… - Chemical and …, 1986 - jstage.jst.go.jp
… 19a: lucidenic acid D2 (previously named lucidenic acid D“’"”). 22a: lucidenic acid E1 (previously named lucidenic acid E8”). 2011: lucidenic acid E2 (previously named lucidenic acid E‘…
Number of citations: 106 www.jstage.jst.go.jp
HW Kim, BK Kim - International journal of medicinal mushrooms, 1999 - dl.begellhouse.com
The fruiting body of Ganoderma lucidum (Curt.: Fr.) P. Karst. has been considered as a panacea for all types of diseases as described 2000 years ago in Shen Nung's Herbal. The …
Number of citations: 165 www.dl.begellhouse.com
NT Tung, TD Cuong, TM Hung, JH Lee, MH Woo… - Bioorganic & medicinal …, 2013 - Elsevier
… lucidenate D 2 14b except for the signals of an O-butyl group, instead of the O-methyl group in methyl lucidenate D 2 , suggesting that 3 is a butyl ester derivative of lucidenic acid D 2 . …
Number of citations: 61 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。